Bequinostatin A
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Overview
Description
Bequinostatin A is a naphthoquinone compound originally isolated from the bacterium Streptomyces sp. MI384-DF12. It is known for its potent inhibitory activity against the human pi class glutathione S-transferase enzyme, which plays a crucial role in the detoxification of compounds by catalyzing their conjugation with glutathione .
Scientific Research Applications
Bequinostatin A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of glutathione S-transferase. In biology, it is used to investigate the role of glutathione S-transferase in cellular detoxification processes. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases associated with glutathione S-transferase overexpression, such as cancer. In industry, it is used in the development of new drugs and chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bequinostatin A is typically isolated from the culture broth of the benastatin-producing strain Streptomyces sp. MI384-DF12. The isolation process involves several steps, including extraction, purification, and structural determination using spectral analyses .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces sp. MI384-DF12 under controlled conditions. The culture broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Bequinostatin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glutathione, reduced form (GSH), and l-chloro-2,4-dinitrobenzene (CDNB). The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with modified functional groups that exhibit enhanced inhibitory activity against glutathione S-transferase .
Mechanism of Action
Bequinostatin A exerts its effects by selectively inhibiting the activity of the human pi class glutathione S-transferase enzyme. This enzyme is involved in the detoxification of compounds by catalyzing their conjugation with glutathione. By inhibiting this enzyme, this compound disrupts the detoxification process, leading to the accumulation of toxic compounds in cells. This mechanism is particularly relevant in cancer cells, where glutathione S-transferase is often overexpressed .
Comparison with Similar Compounds
Bequinostatin A is unique among similar compounds due to its specific inhibitory activity against the human pi class glutathione S-transferase enzyme. Similar compounds include other benzo[a]naphthacenequinone metabolites, such as benastatins A, B, C, and D, as well as other inhibitors of glutathione S-transferase, such as G-2N, G-2A, and KS-619 .
Properties
CAS No. |
151013-37-5 |
---|---|
Molecular Formula |
C28H24O9 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |
InChI Key |
RKXRXHADKSOULC-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |
Synonyms |
5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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